molecular formula C15H28O7 B1662074 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol CAS No. 847682-00-2

1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

Cat. No. B1662074
M. Wt: 320.38
InChI Key: LKMPEWGOAMMQKB-UHFFFAOYSA-N
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Description

1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol is an organic compound with the molecular formula C15H28O7 . It is a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1(OCC(CO1)OCC(COC2COC(OC2)(C)C)O)C . The InChI representation is InChI=1S/C15H28O7/c1-14(2)19-7-12(8-20-14)17-5-11(16)6-18-13-9-21-15(3,4)22-10-13/h11-13,16H,5-10H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound has a melting point range of 50.0 to 55.0 °C . It has a molecular weight of 320.38 .

properties

IUPAC Name

1,3-bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O7/c1-14(2)19-7-12(8-20-14)17-5-11(16)6-18-13-9-21-15(3,4)22-10-13/h11-13,16H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMPEWGOAMMQKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)OCC(COC2COC(OC2)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678509
Record name 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

CAS RN

847682-00-2
Record name 1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis((2,2-dimethyl-1,3-dioxan-5-yl)oxy)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol
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1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol
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1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol
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Reactant of Route 5
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Reactant of Route 6
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1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol

Citations

For This Compound
5
Citations
L Miyamoto, M Watanabe, C Taoka… - Molecular …, 2013 - ACS Publications
Management of a lipophilic–hydrophilic balance is a key element in drug design to achieve desirable pharmacokinetic characters. Therefore we have created unique modular molecules…
Number of citations: 14 pubs.acs.org
L Miyamoto, M Watanabe, M Kono… - The Journal of …, 2012 - jstage.jst.go.jp
An appropriate balance between lipophilicity and hydrophilicity is necessary for pharmaceuticals to achieve fine Absorption, Distribution, Metabolism and Excretion (ADME) properties …
Number of citations: 12 www.jstage.jst.go.jp
T Arai - tcichemicals.com
As symbolized by awarding of the 2001 Nobel Prize in chemistry to KB Sharpless, R. Noyori, and WS Knowles, the catalytic synthesis of chiral molecules is of crucial importance in fine …
Number of citations: 2 www.tcichemicals.com
Y Tsuchihashi, S Abe, L Miyamoto… - Molecular …, 2020 - ACS Publications
Camptothecin possesses broad antitumor spectra on various cancers. In spite of its marked tumor-suppressing potency, camptothecin is too hydrophobic to be solved in water and …
Number of citations: 12 pubs.acs.org
L Miyamoto, M Watanabe, Y Tomida… - The Journal of …, 2012 - jstage.jst.go.jp
Lipophilic-hydrophilic balance is a quite important determinant of pharmacokinetic properties of pharmaceuticals. Thus it is a key step to successfully manage lipophilic-hydrophilic …
Number of citations: 9 www.jstage.jst.go.jp

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